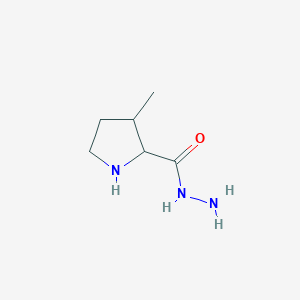

3-Methylpyrrolidine-2-carbohydrazide

Description

Significance of the Pyrrolidine (B122466) Core in Pharmacophore Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, is a foundational structure in a multitude of biologically active molecules, including many alkaloids and pharmaceuticals. Its importance in pharmacophore design stems from several key attributes. Appropriately substituted pyrrolidines provide excellent coverage of three-dimensional functional vector space, which is a desirable characteristic for optimizing the interaction of a drug molecule with its biological target. The saturated and three-dimensional nature of the pyrrolidine scaffold can also confer favorable physicochemical properties, such as improved aqueous solubility, when compared to flat aromatic rings.

This structural unit is a versatile scaffold for designing and developing new biologically active compounds and potential drug candidates. The molecular diversity and complexity afforded by the pyrrolidine framework allow for the development of more active and less toxic drug candidates through the study of structure-activity relationships (SAR). As a result, pyrrolidine derivatives have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.

| Drug Name | Therapeutic Use |

|---|---|

| Daridorexant | Insomnia Treatment |

| Pacritinib | JAK-2 Inhibitor |

| Futibatinib | FGFR-4 Inhibitor |

| Captopril | Antihypertensive |

| Enalapril | Antihypertensive |

| Bepridil | Antihypertensive |

| Rolipram | Antidepressant |

| Ethosuximide | Antiepileptic |

Role of the Hydrazide Moiety in Biological Activity and Chemical Reactivity

The hydrazide functional group, characterized by the -CONHNH₂ structure, is another cornerstone of medicinal chemistry. This moiety is a versatile building block, or synthon, for the synthesis of various heterocyclic compounds like 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, many of which possess pharmacological activity. nih.gov The hydrazide itself and its derivatives, known as hydrazones (formed by condensation with aldehydes and ketones), are recognized for a broad spectrum of biological activities. nih.gov

The chemistry of hydrazides has garnered significant interest due to their wide-ranging therapeutic potential, which includes antimicrobial, anti-inflammatory, anticonvulsant, antitubercular, and anticancer effects. ajgreenchem.com The presence of the azomethine proton (-NHN=CH-) in hydrazones is a key feature contributing to their biological actions. nih.gov The discovery of Isonicotinic acid hydrazide (Isoniazid) as a potent anti-tubercular agent spurred extensive research into other heterocyclic hydrazides. nih.gov This has led to the development of numerous compounds evaluated for various therapeutic purposes.

| Hydrazide-Based Compound/Derivative | Observed Biological Activity |

|---|---|

| Isoniazid (Isonicotinic acid hydrazide) | Antitubercular nih.gov |

| Nifuroxazide | Intestinal Antiseptic nih.gov |

| Isocarboxazid | Antidepressant (MAO Inhibitor) |

| Benserazide | Anti-Parkinson Agent |

| Pyrazine-2-carbohydrazide Derivatives | Antimicrobial bendola.com |

| Quinoline-3-carbohydrazide Derivatives | β-Glucuronidase Inhibition ajgreenchem.com |

General Overview of 3-Methylpyrrolidine-2-carbohydrazide as a Subject of Academic Inquiry

This compound is a heterocyclic organic compound that structurally merges the 3-methyl-substituted pyrrolidine ring with a carbohydrazide (B1668358) group at the 2-position. A detailed review of scientific literature indicates that this specific molecule has not been a focus of dedicated academic studies. There is a notable absence of published research detailing its synthesis, characterization, or biological evaluation.

However, its structure is of theoretical interest as it represents a conjunction of the two pharmacologically significant scaffolds discussed previously. The pyrrolidine ring provides a three-dimensional, saturated heterocyclic core, while the carbohydrazide moiety offers a reactive functional group known to be a precursor for various bioactive molecules and to possess intrinsic biological properties. The exploration of novel combinations of such established pharmacophores is a common strategy in drug discovery. Therefore, this compound can be considered a compound of potential academic and medicinal interest for future investigation, even though it remains uncharacterized in peer-reviewed literature.

| Chemical Properties of this compound | |

|---|---|

| Property | Value |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 61.5 Ų |

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

3-methylpyrrolidine-2-carbohydrazide |

InChI |

InChI=1S/C6H13N3O/c1-4-2-3-8-5(4)6(10)9-7/h4-5,8H,2-3,7H2,1H3,(H,9,10) |

InChI Key |

VDPABFJRJDAGQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC1C(=O)NN |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylpyrrolidine 2 Carbohydrazide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. mdpi.com For derivatives of 3-methylpyrrolidine-2-carbohydrazide, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble a complete structural and stereochemical profile.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which indicate neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the carbon environments in the molecule. nih.gov

For a typical this compound derivative, characteristic chemical shifts can be predicted based on analogous structures. The protons on the pyrrolidine (B122466) ring (CH, CH₂, CH₃) would appear in the aliphatic region, while the N-H protons of the hydrazide and pyrrolidine moieties would exhibit broader signals at lower fields. The carbonyl carbon of the hydrazide group is a key indicator in the ¹³C NMR spectrum, appearing significantly downfield. mdpi.comresearchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(=O)NH-NH₂ | 8.0 - 9.5 | Broad Singlet |

| -C(=O)NH-NH₂ | 4.0 - 5.0 | Broad Singlet |

| Pyrrolidine N-H | 1.5 - 3.5 | Broad Singlet |

| H-2 (on Pyrrolidine) | 3.5 - 4.5 | Doublet or Multiplet |

| H-3 (on Pyrrolidine) | 2.0 - 3.0 | Multiplet |

| H-4, H-5 (on Pyrrolidine) | 1.5 - 2.5, 3.0 - 3.7 | Multiplets |

| 3-CH₃ | 1.0 - 1.4 | Doublet |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbohydrazide) | 170 - 175 |

| C-2 (Pyrrolidine) | 58 - 65 |

| C-5 (Pyrrolidine) | 45 - 50 |

| C-3 (Pyrrolidine) | 35 - 45 |

| C-4 (Pyrrolidine) | 24 - 32 |

| 3-CH₃ | 15 - 20 |

While 1D NMR identifies the basic structural fragments, 2D NMR experiments are crucial for assembling these fragments by establishing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum for a this compound derivative would confirm the connectivity of protons within the pyrrolidine ring, for instance, showing a correlation between the H-2 proton and the H-3 proton, and between the H-3 proton and its attached methyl group protons. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their known attached proton resonances. For example, the proton signal assigned to the 3-CH₃ group would show a cross-peak with the corresponding methyl carbon signal in the ¹³C dimension.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). HMBC is invaluable for connecting different spin systems. For instance, it can show a correlation from the H-2 proton to the carbonyl carbon of the hydrazide group, confirming the attachment of the side chain to the pyrrolidine ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the methyl group at the C-3 position and the carbohydrazide (B1668358) group at the C-2 position. Cross-peaks between the protons of these two groups would suggest they are on the same face of the pyrrolidine ring.

Studying the NMR spectra of this compound derivatives at varying concentrations can provide insights into intermolecular interactions, such as hydrogen bonding. Protons involved in hydrogen bonding, like the N-H protons of the hydrazide group, often show a significant downfield shift in their resonance upon increasing concentration. This is due to the formation of intermolecular hydrogen-bonded aggregates, which deshield the involved protons. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition and molecular formula. durham.ac.uk Techniques like electrospray ionization (ESI) are commonly used to generate ions of the target compound with minimal fragmentation, yielding a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This is particularly useful for analyzing complex mixtures or for purifying derivatives before structural analysis. shimadzu.com

Tandem mass spectrometry (MS/MS), often coupled with LC, involves the fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of the hydrazino group (-NHNH₂).

Cleavage of the bond between the pyrrolidine ring and the carbonyl group.

Ring-opening fragmentation of the pyrrolidine moiety.

Analyzing these fragments helps to confirm the connectivity and substructures proposed by NMR data. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. durham.ac.uk Each functional group has a characteristic absorption frequency range.

For this compound derivatives, the IR spectrum would display key absorption bands confirming its structure:

N-H Stretching : The hydrazide (-NH₂) and pyrrolidine (-NH-) groups typically show one or more sharp to broad bands in the 3200-3400 cm⁻¹ region. researchgate.net

C-H Stretching : Aliphatic C-H bonds of the pyrrolidine ring and methyl group absorb in the 2850-3000 cm⁻¹ range.

C=O Stretching : A strong, sharp absorption band characteristic of the amide carbonyl group (Amide I band) is expected in the 1630-1690 cm⁻¹ region. ajgreenchem.com

N-H Bending : The N-H bending vibration (Amide II band) typically appears around 1550-1640 cm⁻¹. ajgreenchem.com

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazide, Amine) | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Amide I) | Stretching | 1630 - 1690 | Strong |

| N-H (Amide II) | Bending | 1550 - 1640 | Medium |

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation Analysis

When a suitable single crystal of a this compound derivative can be grown, single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. durham.ac.uk

Crucially, XRD is the gold standard for determining the absolute stereochemistry of chiral centers without ambiguity, provided that anomalous dispersion effects are measured. unipi.itnih.gov For this compound, which has at least two stereocenters (C-2 and C-3), XRD can unequivocally establish their (R) or (S) configuration and their relative cis/trans arrangement. The analysis also reveals details of the crystal packing, including intermolecular hydrogen bonding networks involving the hydrazide and pyrrolidine N-H groups and the carbonyl oxygen. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Methylpyrrolidine 2 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is no available literature that provides DFT calculations for 3-Methylpyrrolidine-2-carbohydrazide. Consequently, data for the following subsections are not available.

Geometry Optimization and Conformational Analysis

No published studies were found that detail the optimized geometry or conformational analysis of this compound using DFT methods.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Information regarding the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution for this compound, is not present in the current scientific literature.

Reaction Mechanism Elucidation using DFT

There are no available DFT studies that elucidate the reaction mechanisms involving this compound.

Prediction of Spectroscopic Parameters

No research could be located that reports the theoretical prediction of spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound based on DFT calculations.

Molecular Docking Studies for Ligand-Target Interactions

Similar to the absence of DFT studies, there is a lack of published molecular docking research for this compound.

Prediction of Binding Modes and Affinities with Enzyme Active Sites

No studies have been published that predict the binding modes or affinities of this compound with any specific enzyme active sites through molecular docking simulations.

Analysis of Receptor-Ligand Interactions

The study of receptor-ligand interactions is fundamental to understanding the mechanism of action for many compounds. Computational techniques such as molecular docking are employed to predict the binding orientation and affinity of a ligand within a receptor's active site.

In studies of analogous compounds, specific interactions are frequently identified as key determinants of binding. For instance, research on 1,5-diaryl pyrazole (B372694) derivatives, which also contain a carbohydrazide-like moiety, demonstrated that the oxygen of the carbonyl group often forms a crucial hydrogen bond with key amino acid residues like Lys192 in the receptor binding site. nih.gov Furthermore, hydrophobic interactions between the ligand's ring structures and the receptor are vital for stable binding. nih.gov

Computational modeling combined with site-directed mutagenesis on receptors like the metabotropic glutamate (B1630785) receptor 5 (mGlu5) has identified specific residues (e.g., P654, Y658, W784, A809) as critical for the affinity of various allosteric modulators. nih.gov These studies highlight how subtle changes in a ligand's structure can influence its interaction with key residues, thereby altering its biological effect. nih.gov For this compound, the pyrrolidine (B122466) ring and methyl group would likely engage in van der Waals and hydrophobic interactions, while the carbohydrazide (B1668358) group would be a prime candidate for forming hydrogen bonds with polar residues in a target protein.

Table 1: Key Amino Acid Residues in Ligand-Receptor Interactions for Related Compounds

| Interacting Residue | Compound Class/Scaffold | Receptor/Enzyme | Type of Interaction | Reference |

|---|---|---|---|---|

| Lys192 | 1,5-Diaryl pyrazole | Cannabinoid Receptor 1 (CB1) | Hydrogen Bond | nih.gov |

| Trp4, His63, Gln91 | Hydrazine-1-carbothioamide | Bovine Carbonic Anhydrase II | Not Specified | mdpi.com |

| P654, Y658, W784 | Various Allosteric Modulators | Metabotropic Glutamate Receptor 5 | Affinity Determinant | nih.gov |

DNA/RNA Binding Mechanism Investigation

The interaction of small molecules with nucleic acids is a significant area of research. While specific studies on this compound are not available, investigations into other carbohydrazide derivatives provide a framework for understanding potential binding mechanisms.

Studies on compounds featuring a carbohydrazide moiety have shown that they can interact with calf thymus DNA (CT-DNA). researchgate.net The binding mechanisms are often complex and can involve multiple modes:

Electrostatic Interactions: The molecule may interact with the negatively charged phosphate (B84403) backbone of the DNA helix. researchgate.net

Groove Binding: The compound may fit into the minor or major grooves of the DNA double helix. researchgate.net

Intercalation: Aromatic or planar portions of a molecule can insert themselves between the base pairs of DNA, a process that often leads to hypochromism (a decrease in absorbance intensity) in UV-Visible spectroscopy. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the movement and interaction of molecules over time, providing a dynamic picture that complements static models from molecular docking. nih.gov These simulations are crucial for assessing the stability of a ligand-receptor complex and understanding the conformational changes that may occur upon binding. nih.gov

In studies of related inhibitors, MD simulations have been used to confirm that a ligand remains stably bound within the active site of its target enzyme, such as carbonic anhydrase or 15-lipoxygenase. mdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To measure the stability of the protein and ligand over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are more flexible.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA are used to estimate the binding free energy, providing a quantitative measure of binding affinity that can be compared with experimental data. mdpi.com

For example, in a study of carbothioamide derivatives, the total binding energy for a potent inhibitor (3h) in complex with b-CA II was calculated to be -53.41 kcal/mol, with significant contributions from both van der Waals and electrostatic energies. mdpi.com MD simulations of this compound complexed with a putative receptor would be essential to validate docking poses, explore its conformational landscape within the binding pocket, and analyze the stability of key intermolecular interactions over time. uni-konstanz.de

Exploration of Biological Interaction Mechanisms Mediated by 3 Methylpyrrolidine 2 Carbohydrazide

Antimicrobial and Antifungal Action Mechanisms

Interactions with Bacterial and Fungal Cellular Components

The precise molecular targets of 3-methylpyrrolidine-2-carbohydrazide within bacterial and fungal cells have not been empirically determined. However, based on the known activities of similar chemical entities, several potential mechanisms can be hypothesized.

For bacteria, a primary theoretical target is the cell wall, a crucial structure for bacterial survival. The peptidoglycan layer, unique to bacteria, is a common target for antimicrobial agents. It is conceivable that this compound could interfere with the biosynthesis of peptidoglycan, potentially by inhibiting key enzymes involved in its synthesis or cross-linking. This would compromise the structural integrity of the cell wall, leading to cell lysis and death. Another plausible mechanism could involve the disruption of the bacterial cell membrane, altering its permeability and leading to the leakage of essential intracellular components.

In the context of fungal cells, the cell wall, composed of chitin (B13524) and glucans, presents a viable target. Similar to the action on bacterial peptidoglycan, this compound could potentially inhibit enzymes essential for the synthesis of these structural polysaccharides. The fungal cell membrane, rich in ergosterol (B1671047), is another potential site of action. Disruption of ergosterol synthesis or direct interaction with the membrane could lead to increased permeability and fungal cell death.

It is important to underscore that these proposed interactions are speculative and require experimental validation to be substantiated.

Structure-Mechanism Relationship (SMR) Analysis for Optimized Bioactivity

A comprehensive Structure-Mechanism Relationship (SMR) analysis for this compound to optimize its bioactivity is contingent on identifying its specific molecular targets and mechanism of action. Without this foundational knowledge, any SMR analysis remains theoretical.

However, we can propose a hypothetical framework for such an analysis based on the structural features of the molecule: the 3-methylpyrrolidine (B1584470) ring and the 2-carbohydrazide side chain.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Considerations for this compound

| Molecular Component | Potential Role in Bioactivity | Hypothetical Modifications for Optimization |

| 3-Methylpyrrolidine Ring | The stereochemistry of the methyl group at the 3-position could be crucial for binding to a specific target, influencing the overall conformation and fit within an active site. The pyrrolidine (B122466) ring itself provides a rigid scaffold. | Altering the stereochemistry (R vs. S configuration) of the methyl group. Introducing different substituents at the 3-position to explore steric and electronic effects. Modifying the ring size (e.g., to a piperidine) to assess the impact on scaffold rigidity and target affinity. |

| 2-Carbohydrazide Side Chain | The carbohydrazide (B1668358) moiety (-CONHNH2) is a key functional group that can participate in hydrogen bonding and act as a metal chelator. It is likely critical for the compound's interaction with its biological target. | Substitution on the terminal nitrogen of the hydrazide to create hydrazones, which have shown diverse biological activities. mdpi.com Modification of the carbonyl group to a thiocarbonyl to alter electronic properties and binding interactions. |

This hypothetical SMR analysis provides a roadmap for future research. Systematic modification of the this compound structure and subsequent biological evaluation would be necessary to elucidate the key structural features driving its activity and to guide the design of more potent analogs.

3 Methylpyrrolidine 2 Carbohydrazide As a Versatile Synthetic Intermediate

Applications in the Synthesis of Novel Heterocyclic Systems

The carbohydrazide (B1668358) functional group, -CONHNH₂, is a well-established and powerful precursor for the synthesis of a wide array of heterocyclic systems. nih.govresearchgate.net Its utility stems from the presence of two nucleophilic nitrogen atoms and a carbonyl group, which can participate in various condensation and cyclization reactions. Consequently, 3-methylpyrrolidine-2-carbohydrazide is an ideal starting material for constructing novel molecules where the 3-methylpyrrolidine (B1584470) unit is fused or appended to another heterocyclic ring.

The carbohydrazide moiety readily reacts with 1,2- and 1,3-dicarbonyl compounds, carbon disulfide, and other reagents to form five- and six-membered heterocycles. For instance, condensation with dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) typically yields pyrazole (B372694) derivatives. nih.gov Reaction with carbon disulfide in a basic medium is a standard method for producing 1,3,4-oxadiazole-2-thiones. nih.govnih.gov These reactions demonstrate the potential of this compound to serve as a scaffold for generating a library of diverse heterocyclic structures. The specific stereochemistry of the 3-methyl group on the pyrrolidine (B122466) ring can further influence the orientation of the newly formed heterocyclic system, providing a tool for fine-tuning the three-dimensional shape of the final molecule.

| Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Dicarbonyl Compounds (e.g., Acetylacetone) | Pyrazoles | Condensation/Cyclization |

| Carbon Disulfide (with base) | 1,3,4-Oxadiazoles | Cyclization |

| Isothiocyanates | 1,2,4-Triazoles | Addition/Cyclization |

| α-Haloketones | Thiazoles | Condensation/Cyclization |

| Aldehydes/Ketones | Hydrazones (Acylhydrazones) | Condensation |

The resulting acylhydrazones are themselves stable and valuable intermediates, known to possess a range of biological activities and can be further cyclized to form other heterocyclic systems. ajgreenchem.com

Role in Medicinal Chemistry Lead Optimization and Drug Discovery

The process of lead optimization in drug discovery involves systematically modifying a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov The 3-methylpyrrolidine scaffold is particularly valuable in this context. The non-planar, three-dimensional nature of the pyrrolidine ring allows for a more thorough exploration of the pharmacophore space compared to flat aromatic rings. nih.govnih.gov

The stereochemistry of the methyl group at the 3-position is a critical design element. Research on other molecules has shown that the orientation of a 3-methyl group on a pyrrolidine ring can dramatically alter biological activity. For example, the (R)-stereoisomer of a 3-methylpyrrolidine-containing compound was found to act as a pure antagonist for the estrogen receptor α (ERα), whereas the (S)-stereoisomer did not, highlighting the profound impact of stereochemistry on receptor interaction. nih.gov By incorporating this compound into a drug candidate, medicinal chemists can systematically investigate these stereochemical effects to optimize binding affinity and selectivity for a given biological target.

The carbohydrazide portion of the molecule serves as a versatile linker, allowing the 3-methylpyrrolidine core to be coupled to other pharmacophoric fragments. This modular approach enables the exploration of structure-activity relationships (SAR) by synthesizing a library of analogues with different substituents, which is a cornerstone of lead optimization. nih.gov

| Structural Feature | Advantage in Drug Design | Example of Influence |

|---|---|---|

| sp³-Hybridized 3D Structure | Improved exploration of binding pockets; can enhance solubility. nih.gov | Provides access to non-planar molecular shapes. |

| Chiral Center at C3 | Allows for stereospecific interactions with chiral biological targets (e.g., enzymes, receptors). nih.gov | Different stereoisomers (R/S) can exhibit distinct biological profiles (e.g., agonist vs. antagonist). nih.gov |

| Carbohydrazide Linker | Provides a synthetic handle to connect the scaffold to other molecular fragments. | Enables systematic SAR studies by creating diverse libraries of compounds. |

Development of Bioorthogonal Ligands and Probes

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netresearchgate.net This field has revolutionized the study of biomolecules by enabling their visualization and tracking in real-time. A key component of this technology is the development of probes that contain a bioorthogonal "handle"—a functional group that is inert to biological molecules but reacts specifically with a partner group. biorxiv.org

While this compound is not itself a bioorthogonal probe, it serves as an excellent starting point for the synthesis of such tools. The carbohydrazide moiety can be chemically modified to attach a bioorthogonal functional group. For example, it could be reacted with a compound containing a strained alkyne (e.g., bicyclononyne, BCN) or a tetrazine, which are common handles used in bioorthogonal chemistry. researchgate.netresearchgate.net These groups react selectively and rapidly with their respective partners (azides for alkynes, and trans-cyclooctenes for tetrazines) in a biological environment. biorxiv.org

The 3-methylpyrrolidine portion of the molecule would function as the core scaffold of the probe. This scaffold can be further derivatized to include other functionalities, such as a fluorophore for imaging or a targeting ligand that directs the probe to a specific protein or cell type. The inherent three-dimensionality of the pyrrolidine ring can be advantageous in probe design, potentially influencing how the probe interacts with its biological target. The development of such probes would enable researchers to study biological processes with high precision, for instance, by tracking the location of a specific protein within a cell.

| Bioorthogonal Handle | Reaction Partner | Bioorthogonal Reaction | Potential Application |

|---|---|---|---|

| Tetrazine | trans-Cyclooctene (TCO) | Inverse-electron-demand Diels-Alder (iEDDA) | Live-cell imaging, protein labeling. researchgate.net |

| Strained Alkyne (e.g., BCN) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Glycan labeling, metabolic labeling. biorxiv.org |

| Terminal Alkyne | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Labeling in fixed cells or cell lysates. |

Emerging Research Avenues and Methodological Challenges

Development of Asymmetric Synthetic Approaches for Chiral Purity

The biological efficacy of chiral molecules is often dictated by their specific stereoisomeric form. For derivatives of 3-Methylpyrrolidine-2-carbohydrazide, achieving high chiral purity is paramount, as different stereoisomers can exhibit vastly different biological activities and binding modes to target proteins. nih.gov Consequently, a significant research focus is on the development of asymmetric synthesis methods to control the stereocenters within the pyrrolidine (B122466) ring.

Stereoselective synthesis of pyrrolidine derivatives is a topic of intense interest in organic chemistry due to the prevalence of this structural unit in natural products and pharmaceuticals. researchgate.net Current strategies often begin with readily available chiral precursors, such as proline and its derivatives, to introduce a pre-existing chiral center that guides the stereochemistry of subsequent reactions. mdpi.com

Emerging asymmetric approaches that could be applied to the synthesis of this compound include:

Catalytic Asymmetric Cycloadditions: 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are powerful methods for constructing the pyrrolidine ring with high stereocontrol. researchgate.netscispace.com The use of chiral catalysts, often based on transition metals like palladium, allows for the enantioselective formation of densely substituted pyrrolidines. researchgate.net

Organocatalysis: Chiral small organic molecules, such as proline derivatives, can catalyze the enantioselective conjugate addition of aldehydes to nitro-olefins, a key step in forming functionalized pyrrolidine rings. neurips.cc

Hydrogenation of Substituted Pyrroles: The diastereoselective reduction of highly substituted pyrroles using heterogeneous catalysts can produce pyrrolidines with multiple stereocenters. nih.govtandfonline.com The initial reduction of a substituent can create a stereocenter that directs the subsequent hydrogenation of the pyrrole (B145914) ring. nih.govtandfonline.com

The primary challenge lies in adapting these general methodologies to the specific structure of this compound, ensuring high yields and, most importantly, exceptional enantiomeric excess (ee).

Table 1: Comparison of Asymmetric Synthetic Strategies for Pyrrolidine Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for Target Compound | Methodological Challenges |

| Chiral Precursor Synthesis | Utilizes existing chiral molecules like L-proline. mdpi.com | Well-established routes; predictable stereochemistry. | Limited availability of diverse starting materials. |

| Catalytic Asymmetric Cycloaddition | Forms the pyrrolidine ring and multiple stereocenters simultaneously. researchgate.netresearchgate.netscispace.com | High efficiency and atom economy. | Catalyst sensitivity; optimization of reaction conditions. |

| Organocatalysis | Metal-free catalysis, often with good stereoselectivity. neurips.cc | Milder reaction conditions; lower toxicity. | Catalyst loading; potential for side reactions. |

| Diastereoselective Hydrogenation | Reduction of a prochiral pyrrole precursor. nih.govtandfonline.com | Can create multiple stereocenters in a single step. | Catalyst selection; controlling facial selectivity. |

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The vast chemical space of possible this compound derivatives makes traditional trial-and-error synthesis inefficient. Advanced computational tools, including machine learning (ML) and artificial intelligence (AI), are becoming indispensable for accelerating the discovery process. neurips.ccarxiv.org These technologies are employed to predict molecular properties, guide the design of new analogs, and understand complex structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the structural features of molecules with their biological activities. tandfonline.com For pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to design novel inhibitors for various biological targets, including myeloid cell leukemia-1 (Mcl-1) and influenza neuraminidase. nih.govtandfonline.comnih.gov These models help identify which structural modifications—such as steric, electrostatic, or hydrophobic changes—are likely to enhance activity. researchgate.net

The integration of AI and ML in the context of this compound involves several key areas:

Predictive Modeling: ML models can be trained on existing experimental data to predict properties such as binding affinity, solubility, and metabolic stability for novel, unsynthesized analogs. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and constraints, exploring novel chemical space around the this compound scaffold.

Reaction Prediction: ML is also being applied to predict the outcomes and optimal conditions for chemical reactions, which can aid in overcoming synthetic challenges. rsc.org

A significant challenge is the availability of high-quality, curated datasets needed to train robust and accurate ML models. neurips.cc Data scarcity can limit the predictive power of these computational tools, highlighting the need for continued experimental work to generate the necessary data.

Exploration of Novel Biological Targets and Therapeutic Applications

The carbohydrazide (B1668358) functional group is a versatile pharmacophore known for its role in a wide range of biologically active compounds, including anticancer, antibacterial, anti-inflammatory, and antiviral agents. ajgreenchem.comresearchgate.net This suggests that this compound and its derivatives are promising candidates for a variety of therapeutic applications.

Current research avenues focus on screening these compounds against a diverse array of biological targets to uncover new therapeutic potential. The combination of the rigid pyrrolidine scaffold and the hydrogen-bonding capabilities of the carbohydrazide moiety makes these molecules suitable for interacting with various enzyme active sites and protein-protein interfaces.

Potential therapeutic areas and targets being explored for related carbohydrazide and pyrrolidine derivatives include:

Anticancer Agents: Pyrrolidine derivatives have been investigated as inhibitors of targets like the p53-MDM2 interaction and as selective estrogen receptor degraders for breast cancer treatment. nih.govscispace.com

Antidiabetic Agents: The carbohydrazide scaffold is present in compounds designed as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. mdpi.comnih.gov

Antiviral Agents: Carbohydrazide compounds have been explored for their potential to inhibit viral targets, including HIV integrase and enzymes related to the influenza virus. ajgreenchem.comnih.gov

Enzyme Inhibition: Pyrrolidine derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant for diabetes management. nih.gov

The exploration of novel targets often involves a combination of high-throughput screening, molecular docking studies to predict binding modes, and detailed biochemical and cellular assays to validate activity. mdpi.comnih.gov The challenge is to identify specific targets where the unique structural features of this compound provide a significant advantage in terms of potency and selectivity.

Optimization of Reaction Conditions and Process Chemistry for Scalable Synthesis

The transition of a promising compound from a laboratory-scale discovery to a viable therapeutic candidate depends critically on the development of a robust, scalable, and cost-effective synthetic route. For this compound, optimizing reaction conditions and developing efficient process chemistry are significant methodological challenges.

Key objectives in process optimization include:

Improving Yields and Purity: Maximizing the conversion of starting materials to the final product while minimizing the formation of impurities simplifies purification and reduces costs.

Reducing Reaction Steps: "Telescoping" multiple reaction steps into a single pot can significantly improve efficiency and reduce waste. researchgate.net

Replacing Hazardous Reagents: Identifying safer, more environmentally friendly, and less expensive reagents is crucial for industrial-scale production.

Ensuring Reproducibility: Developing a process that consistently delivers the product with the same quality and purity is essential for manufacturing.

The synthesis of the carbohydrazide moiety itself typically involves the reaction of a corresponding ester with hydrazine (B178648) hydrate. ajgreenchem.comajgreenchem.com Optimizing the conditions for this step—such as solvent, temperature, and reaction time—is crucial for achieving high yields and purity. For the pyrrolidine core, scalable methods are being developed that move away from expensive or hazardous reagents toward more practical, industrial-scale solutions. nih.govresearchgate.net

Q & A

Q. How can synthetic routes for 3-methylpyrrolidine-2-carbohydrazide be optimized for higher diastereoselectivity?

Methodological Answer: Diastereoselective synthesis can be achieved via cyclocondensation of hydrazides with α,β-unsaturated carbonyl compounds. For example, describes a method using methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates synthesized under acidic conditions (e.g., acetic acid) at 60–80°C, yielding diastereomer ratios >10:1. Key parameters include:

- Temperature control : Elevated temperatures (80°C) favor thermodynamic products.

- Catalyst choice : Lewis acids like ZnCl₂ improve selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Validation via H NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- H/C NMR : Assign stereochemistry using coupling constants (e.g., for vicinal protons) and NOE experiments. reports δ 2.56 ppm for the methyl group in a related pyrrole-carboxylic acid derivative.

- IR Spectroscopy : Confirm hydrazide N–H stretches (~3200–3300 cm⁻¹) and carbonyl vibrations (~1650–1700 cm⁻¹).

- Mass Spectrometry : ESI-MS (e.g., m/z 311.1 for a related compound) ensures molecular weight validation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density-functional theory (DFT) using functionals like B3LYP/6-31G(d) can model electronic structures. demonstrates correlation-energy calculations for small molecules, achieving <5% deviation from experimental data. Key steps:

Q. How should crystallographic data for this compound derivatives be validated?

Methodological Answer:

- Software tools : SHELXL () refines structures using least-squares minimization. ORTEP-3 () visualizes thermal ellipsoids to detect disorder.

- Validation metrics : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and ADDSYM alerts in PLATON ().

- Twinned data : Use TWINLAW for handling pseudo-merohedral twinning .

Q. How to resolve contradictions in spectral data for hydrazide derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals. For example, uses H-H COSY to resolve aromatic protons in a pyrazolo-pyridine derivative.

- X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism.

- Dynamic NMR : Probe conformational exchange at variable temperatures (e.g., -40°C to 25°C) .

Q. What strategies improve stability during storage of hydrazide derivatives?

Methodological Answer:

- Lyophilization : Store as lyophilized powders under argon at -20°C to prevent hydrolysis ().

- Degradation monitoring : Use HPLC (e.g., 97.34% purity in ) with C18 columns and 0.1% TFA in mobile phases.

- Stability studies : Conduct accelerated aging at 40°C/75% RH for 4 weeks to assess decomposition pathways .

Critical Analysis of Contradictions

- Stereochemical Assignments : Discrepancies between NMR and X-ray data (e.g., axial vs equatorial methyl groups) require re-evaluation of crystal packing effects .

- Computational vs Experimental : DFT-predicted bond lengths may deviate by 0.02–0.05 Å from crystallographic data due to solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Image depicting the retrosynthetic analysis of this compound, showing potential disconnections and key precursors.

Image depicting the retrosynthetic analysis of this compound, showing potential disconnections and key precursors.